Succinylglycine

Übersicht

Beschreibung

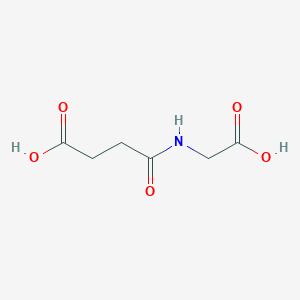

Succinylglycine is a small molecule with the chemical formula C6H9NO5 and a molecular weight of 175.14 g/mol. It is an acylglycine with a succinyl group as the acyl moiety. Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines, including this compound, appear in the urine and blood of patients with various fatty acid oxidation disorders .

Wirkmechanismus

Target of Action

Succinylglycine, a derivative of the amino acid glycine , is believed to target the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

This compound acts similarly to acetylcholine, a neurotransmitter involved in muscle contraction . It produces depolarization of the motor endplate at the myoneural junction, which causes sustained flaccid skeletal muscle paralysis produced by a state of accommodation that develops in adjacent excitable muscle membranes .

Biochemical Pathways

It’s known that acylglycines, a group that includes this compound, are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .

Pharmacokinetics

Similar compounds like succinylcholine are rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites . The distribution of such compounds is higher in neonates and infants due to a larger extracellular fluid volume, necessitating higher intravenous doses .

Result of Action

The primary result of this compound’s action is the paralysis of skeletal muscles . This is achieved through its depolarizing effect on the motor endplate at the myoneural junction, leading to a state of accommodation in adjacent excitable muscle membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that similar compounds like Succinylcholine are sensitive to plasma pseudocholinesterase levels, which can vary based on genetic factors and certain medical conditions .

Biochemische Analyse

Biochemical Properties

Succinylglycine plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with enzymes such as glycine N-acyltransferase, which catalyzes the reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine . This interaction is crucial for the production of this compound and other acylglycines, which are involved in the detoxification of acyl-CoA compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of this compound can disrupt normal cellular functions, leading to metabolic imbalances and oxidative stress. This compound has been observed to affect mitochondrial function, which is critical for energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of acyl-CoA compounds. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to this compound has been associated with alterations in cellular function and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. High doses of this compound can cause oxidative stress and mitochondrial dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of acyl-CoA compounds. It interacts with enzymes such as glycine N-acyltransferase, which facilitates the conversion of acyl-CoA to N-acylglycine. This process is essential for maintaining metabolic balance and preventing the accumulation of toxic acyl-CoA intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, influencing various cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, with mitochondrial this compound playing a critical role in energy production and metabolic regulation. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function .

Vorbereitungsmethoden

Succinylglycine can be synthesized through various methods. One common synthetic route involves the reaction of succinimide with glycine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 0-5°C and the use of potassium hydroxide and bromine . The mixture is then warmed to 55-60°C and held at that temperature for two hours. After standing overnight at room temperature, the mixture is acidified with concentrated hydrochloric acid and evaporated to dryness . The residue is treated with warm alcohol, filtered, and the filtrate is evaporated to dryness. The final product is obtained through crystallization .

Analyse Chemischer Reaktionen

Succinylglycine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxides.

Reduction: It can be reduced to form this compound alcohols.

Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Succinylglycine plays a significant role in drug formulation, particularly in the development of treatments for metabolic disorders. Its structure allows it to participate in peptide synthesis, which is essential for creating biologically active compounds. Research indicates that this compound can enhance the efficacy of certain drugs by improving their solubility and stability, making it a valuable component in pharmaceutical formulations aimed at treating conditions such as nonketotic hyperglycinemia and other metabolic disorders .

Biochemical Research

In biochemical studies, this compound serves as a reagent for investigating enzyme activities and metabolic pathways. It is particularly useful in studies related to amino acid metabolism, where it can help elucidate the conversion processes involving glycine and other metabolites. For instance, research has demonstrated its utility in tracing metabolic pathways in conditions characterized by abnormal glycine levels, thereby contributing to the understanding of diseases linked to amino acid metabolism .

Agricultural Applications

This compound is being explored for its potential use in agriculture, particularly as an additive in fertilizers. Its application is aimed at enhancing nutrient uptake in plants, which could lead to improved crop yields and sustainability. Studies suggest that incorporating this compound into fertilizers may facilitate better absorption of essential nutrients, thereby promoting healthier plant growth .

Food Industry

In the food sector, this compound is investigated for its role as a food additive. It has been shown to enhance flavor profiles and improve the stability of food products. The compound's ability to act as a flavor enhancer makes it valuable in creating more palatable food items while also extending shelf life through its stabilizing properties .

Cosmetic Formulations

The cosmetic industry is another area where this compound is gaining traction. Its moisturizing properties make it an attractive ingredient for skin care formulations. Research indicates that this compound can improve skin hydration and texture, thus offering benefits in various cosmetic products aimed at enhancing skin health .

Pharmaceutical Case Study

A study involving patients with nonketotic hyperglycinemia demonstrated that treatment regimens incorporating this compound derivatives led to improved metabolic control compared to standard therapies. The findings highlighted the compound's potential as an adjunctive treatment option .

Biochemical Research Case Study

In a clinical trial assessing the metabolism of glyoxylate, researchers utilized this compound to trace the conversion pathways of glycine into serine and other metabolites. The results provided insights into the metabolic dysfunctions associated with hyperglycinemia, showcasing the compound's relevance in understanding amino acid metabolism .

Agricultural Case Study

Field trials testing fertilizers enriched with this compound showed a marked increase in crop yields compared to control groups using standard fertilizers. This research supports the hypothesis that this compound enhances nutrient uptake efficiency in plants .

Vergleich Mit ähnlichen Verbindungen

Succinylglycine is similar to other acylglycines, such as:

- N-acetylglycine

- N-propionylglycine

- N-butyrylglycine

What sets this compound apart is its specific succinyl group, which gives it unique properties and makes it a valuable biomarker for certain metabolic disorders . Other acylglycines may have different acyl groups, leading to variations in their biochemical roles and diagnostic significance .

Biologische Aktivität

Succinylglycine is a dipeptide formed from succinic acid and glycine, and it plays a significant role in various biological processes, particularly in the context of amino acid metabolism, enzyme activity, and cellular functions. This article explores the biological activity of this compound, highlighting its metabolic pathways, interactions with enzymes, and implications in health and disease.

Overview of this compound

This compound is notable for its involvement in the biosynthesis of heme and its regulatory effects on enzymatic activities. It serves as a substrate in metabolic pathways that are crucial for cellular respiration and energy production.

Metabolic Pathways

-

Heme Biosynthesis :

- This compound contributes to the formation of 5-aminolevulinic acid (ALA), a precursor in the synthesis of heme. This process occurs in mitochondria where glycine condenses with succinyl-CoA to form ALA .

- Heme is essential for various biological functions, including oxygen transport and electron transfer in mitochondrial respiration.

- Amino Acid Metabolism :

Enzymatic Interactions

This compound influences several enzymatic activities through succinylation, which alters protein function:

- Succinylation Effects :

- The modification of lysine residues through succinylation can significantly change protein reactivity and interactions, impacting various metabolic pathways . For instance, succinylation can affect the catalytic properties of enzymes involved in the tricarboxylic acid (TCA) cycle.

- Proteomic studies have identified numerous proteins affected by succinylation across different organisms, indicating its widespread biological significance .

Case Studies and Research Findings

-

Cancer Cell Metabolism :

- A study demonstrated that silencing mitochondrial serine hydroxymethyltransferase (an enzyme involved in glycine production) halted cancer cell proliferation, linking glycine availability to tumor growth . This suggests that this compound may indirectly support cancer metabolism through its role in glycine synthesis.

- Heme Synthesis Impairment :

Data Table: Biological Functions of this compound

Eigenschaften

IUPAC Name |

4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESMQVYRAJTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566015 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5694-33-7 | |

| Record name | 4-[(Carboxymethyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and molecular weight of Succinylglycine?

A1: The molecular formula of this compound is C5H9NO5. Its molecular weight is 175.13 g/mol.

Q2: Can this compound be used as a spacer group in the synthesis of bioconjugates?

A3: Yes, this compound, along with N-bromoacetyl-β-alanine, has been successfully employed as a carboxyl spacer reagent in creating water-soluble bovine serum albumin derivatives. [] These derivatives are valuable for directly conjugating proteins with low molecular weight haptens possessing amino groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.